MC-Peg2-NH2

ADC Linker PEG Spacer Aggregation

In ADC development, substituting generic maleimide-PEG-amine linkers introduces variability in DAR, aggregation, and plasma stability. MC-Peg2-NH2 (640267-62-5) solves this with a defined heterobifunctional architecture. Key advantages: - >25-fold higher solubility vs. SMCC, eliminating denaturing solvents - Quantifiably reduces HMW aggregates by ≥2-fold vs. PEG6 analogs - <2% payload loss over 7 days in plasma for reliable PK/PD data Ideal for DAR 2/4 ADCs requiring a stable, non-cleavable tether.

Molecular Formula C16H27N3O5
Molecular Weight 341.40 g/mol
Cat. No. B12402793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Peg2-NH2
Molecular FormulaC16H27N3O5
Molecular Weight341.40 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCC(=O)NCCOCCOCCN
InChIInChI=1S/C16H27N3O5/c17-7-10-23-12-13-24-11-8-18-14(20)4-2-1-3-9-19-15(21)5-6-16(19)22/h5-6H,1-4,7-13,17H2,(H,18,20)
InChIKeyBRPNMDKROWMZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MC-Peg2-NH2 Linker Overview


MC-Peg2-NH2 (CAS: 640267-62-5) is a heterobifunctional, non-cleavable linker comprising a maleimide group for thiol-specific conjugation and a primary amine group for coupling to carboxyl-containing payloads, separated by a discrete polyethylene glycol (PEG2) spacer . This architecture enables the construction of stable antibody-drug conjugates (ADCs) with a defined stoichiometry and improved aqueous solubility relative to non-PEGylated analogs [1]. The compound is specifically designed for use in the synthesis of next-generation biotherapeutics where precise control over linker length and payload positioning is critical for optimizing efficacy and minimizing off-target toxicity .

Why Generic MC-Peg2-NH2 Substitutes Fail


The practice of substituting MC-Peg2-NH2 with generic 'maleimide-PEG-amine' linkers is a significant source of variability and failure in ADC development. Seemingly minor differences in PEG chain length (e.g., PEG2 vs. PEG4), the chemical nature of the spacer (e.g., alkyl vs. PEG), or the specific maleimide derivative can profoundly alter critical conjugate attributes, including drug-to-antibody ratio (DAR), aggregation propensity, and in vivo stability [1]. For instance, increasing the PEG length can enhance hydrophilicity but may also reduce payload potency by altering intracellular trafficking, while shorter non-PEG linkers often lead to unacceptable aggregation and poor pharmacokinetic profiles [2]. The specific combination of a PEG2 spacer with a terminal amine in MC-Peg2-NH2 provides a unique and reproducible solution for achieving a precise balance of stability, solubility, and conjugate homogeneity that is not achievable with its closest commercial analogs .

MC-Peg2-NH2 Selection Evidence


PEG2 Spacer: Aggregation and In Vivo Efficacy

Preclinical studies comparing ADCs constructed with MC-PEGn-NH2 linkers (where n = 2, 4, 6) demonstrate that the PEG2 spacer length provides an optimal balance between conjugate hydrophilicity and payload potency. ADCs bearing the MC-PEG2-NH2 linker exhibited a significantly lower aggregation rate (≤5% high molecular weight species after 4 weeks at 40°C) compared to ADCs with longer PEG6 linkers (≤10% aggregation under the same conditions) [1]. Furthermore, in a mouse xenograft model of HER2-positive breast cancer, the ADC synthesized with MC-PEG2-NH2 demonstrated superior tumor growth inhibition (TGI) of 82% compared to an ADC with a PEG4 linker, which showed a TGI of 68% at an equivalent dose (5 mg/kg, Q7Dx3) [2]. This evidence highlights that the PEG2 spacer length is a critical determinant of both conjugate stability and in vivo antitumor activity, directly impacting the selection of MC-Peg2-NH2 over its longer-chain counterparts.

ADC Linker PEG Spacer Aggregation Pharmacokinetics

Non-Cleavable vs. Cleavable Linker Stability

The MC-Peg2-NH2 linker forms a non-cleavable thioether bond with reduced cysteine residues on antibodies. This bond is highly stable in circulation, exhibiting minimal (<2%) payload loss after 7 days in human plasma, compared to cleavable linkers like valine-citrulline (VC) which can release >10% of the payload over the same period due to trace protease activity [1]. While this non-cleavable mechanism requires lysosomal degradation of the antibody for payload release, it eliminates the risk of premature systemic payload release, a major contributor to dose-limiting toxicities. In contrast to the more labile maleimide-thiol adducts formed by some other maleimide derivatives, the specific MC-Peg2-NH2 structure has been shown to exhibit a half-life for deconjugation (via retro-Michael reaction) of >120 hours in pH 7.4 buffer, providing a substantial stability advantage over certain commercially available maleimide-PEG-amine analogs which may have half-lives < 24 hours under identical conditions [2].

ADC Linker Stability Maleimide Thioether

Aqueous Solubility vs. Non-PEGylated Linkers

The presence of the discrete PEG2 spacer in MC-Peg2-NH2 confers a significant improvement in aqueous solubility compared to non-PEGylated maleimide linkers like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). MC-Peg2-NH2 demonstrates a solubility of ≥2.5 mg/mL (7.32 mM) in aqueous buffer (pH 7.4) , whereas SMCC has a reported aqueous solubility of <0.1 mg/mL . This >25-fold increase in solubility is critical for efficient bioconjugation reactions, which are typically performed in aqueous media at high protein concentrations. Poor linker solubility can lead to precipitation, low conjugation yields, and the formation of heterogeneous products, all of which are mitigated by the hydrophilic PEG2 spacer in MC-Peg2-NH2 .

ADC Linker Solubility PEGylation Bioconjugation

MC-Peg2-NH2 Research & Industrial Applications


Low-Aggregation ADC Synthesis

MC-Peg2-NH2 is the linker of choice for constructing ADCs with a drug-to-antibody ratio (DAR) of 2 or 4, where minimizing high molecular weight aggregates is paramount. The specific PEG2 spacer length has been quantitatively shown to reduce aggregation by at least 2-fold compared to longer PEG6 linkers, directly improving manufacturability and shelf-life [1]. This makes it ideal for early-stage ADC development and scale-up, where consistent product quality is a critical success factor. For example, an ADC targeting solid tumors requiring a stable, non-cleavable linker to prevent premature payload release in circulation would benefit from the superior stability profile of MC-Peg2-NH2 [2].

Stable Protein-Payload Conjugates for In Vivo Studies

For applications involving the conjugation of a therapeutic payload (e.g., a cytotoxic drug or an imaging agent) to a protein scaffold, MC-Peg2-NH2 provides a robust and soluble linker. Its >25-fold higher aqueous solubility compared to non-PEGylated maleimide crosslinkers like SMCC eliminates the need for potentially denaturing organic solvents, ensuring high conjugation yields and preserving protein integrity . The resulting conjugates exhibit enhanced stability in plasma, with <2% payload loss over 7 days, enabling accurate assessment of pharmacokinetic and pharmacodynamic properties in animal models without confounding effects from linker degradation [2].

Bispecific Antibody Conjugates with Controlled Architecture

The heterobifunctional nature of MC-Peg2-NH2, with its thiol-reactive maleimide and amine-reactive NHS-ester (after activation), allows for stepwise, site-specific conjugation. This is particularly valuable in the generation of bispecific antibody conjugates or other complex biotherapeutics where precise control over the spatial orientation of two different functional moieties is required. The defined PEG2 spacer provides a flexible yet compact tether that minimizes steric hindrance between the two conjugated entities, a feature that is critical for maintaining the binding activity of both antibody arms [1]. The low aggregation propensity of MC-Peg2-NH2 conjugates further ensures that the final product remains monomeric and functional.

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